6-AMINO-5-PROPYLAMINO-1-METHYLURACIL

Description

The exact mass of the compound 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

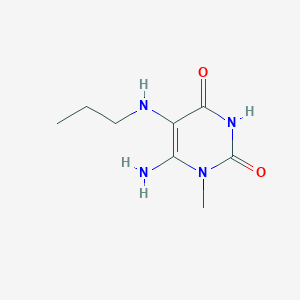

IUPAC Name |

6-amino-1-methyl-5-(propylamino)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-4-10-5-6(9)12(2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXPWRGFQVGQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(N(C(=O)NC1=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559939 |

Source

|

| Record name | 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125092-42-4 |

Source

|

| Record name | 6-Amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione,6-amino-1-methyl-5-(propylamino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-5-propylamino-1-methyluracil: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-propylamino-1-methyluracil, a substituted pyrimidine derivative, is a compound of growing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, with a focus on its antiviral and anticancer activities. By synthesizing available data and providing expert insights, this document aims to serve as a valuable resource for researchers investigating the potential of this and related molecules.

Introduction: The Uracil Scaffold in Drug Discovery

Uracil and its derivatives are fundamental building blocks of nucleic acids and, as such, have long been a focal point in the design of therapeutic agents that can modulate biological pathways.[1][2] The strategic modification of the uracil ring can lead to compounds with a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects.[3] The introduction of amino and alkylamino substituents at the C5 and C6 positions, as seen in this compound, can significantly influence the molecule's electronic properties, solubility, and ability to interact with biological targets.[4][5] This guide focuses specifically on the 1-methylated, 5-propylamino, 6-amino substituted uracil, providing a detailed examination of its chemical and potential pharmacological characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General and Spectroscopic Properties

This compound is typically a white to yellow crystalline powder.[6] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 125092-42-4 | [6] |

| Molecular Formula | C₈H₁₄N₄O₂ | [4] |

| Molecular Weight | 198.23 g/mol | [6] |

| Melting Point | 220 °C (decomposes) | [6] |

| Appearance | White to yellow crystalline powder | [6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the propyl chain (triplet for the terminal methyl, sextet for the central methylene, and a triplet for the methylene attached to the nitrogen), and the amino protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the uracil ring, the carbons of the propyl group, and the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the amino groups, C=O stretching of the uracil ring, and C-N stretching.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, leveraging established pyrimidine chemistry. The following protocol is a representative, literature-informed approach.

Synthetic Pathway

A plausible and efficient synthesis route starts from a commercially available or readily synthesized 6-chloro-1-methyluracil. The synthesis proceeds through nitrosation, reduction, and subsequent alkylation.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Amino-1-methyluracil

-

To a solution of 6-chloro-1-methyluracil in a suitable solvent (e.g., ethanol), add an excess of ammonia in a sealed reaction vessel.

-

Heat the mixture at a temperature sufficient to drive the reaction to completion (typically monitored by TLC or LC-MS).

-

After cooling, the product, 6-amino-1-methyluracil, can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 6-Amino-1-methyl-5-nitrosouracil

-

Suspend 6-amino-1-methyluracil in an aqueous acidic solution (e.g., acetic acid or dilute HCl).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

The resulting brightly colored precipitate, 6-amino-1-methyl-5-nitrosouracil, is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 5,6-Diamino-1-methyluracil

-

Suspend 6-amino-1-methyl-5-nitrosouracil in an aqueous solution.

-

Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise until the color of the nitroso compound disappears.

-

The product, 5,6-diamino-1-methyluracil, may precipitate upon cooling or can be isolated by extraction after adjusting the pH.

Step 4: Synthesis of this compound

-

Dissolve 5,6-diamino-1-methyluracil in a suitable solvent (e.g., DMF or ethanol) in the presence of a base (e.g., triethylamine or potassium carbonate).

-

Add a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to the solution.

-

Heat the reaction mixture and monitor its progress by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid. Characterization and confirmation of the structure should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.[6]

Potential Therapeutic Applications and Mechanism of Action

The structural features of this compound suggest its potential as a bioactive molecule, particularly in the realms of antiviral and anticancer therapy.[5][6]

Antiviral Activity

Derivatives of 6-aminouracil have been explored for their potential as antiviral agents.[3] The mechanism of action for such compounds often involves the inhibition of key viral enzymes, such as reverse transcriptase or polymerase, thereby disrupting viral replication. The specific substitutions on the uracil ring can enhance the binding affinity and selectivity of the compound for viral targets over host enzymes, a critical factor in developing effective and safe antiviral drugs. The presence of the propylamino group at the C5 position may contribute to favorable interactions within the active site of viral enzymes.

Anticancer Activity

The uracil scaffold is a well-established pharmacophore in anticancer drug design. Many uracil analogs act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[3] Substituted aminouracils may exert their anticancer effects through various mechanisms, including:

-

Inhibition of Thymidylate Synthase: By mimicking the natural substrate, these compounds can inhibit enzymes crucial for DNA synthesis.

-

Induction of Apoptosis: Some uracil derivatives have been shown to trigger programmed cell death in cancer cells.

-

Modulation of Signaling Pathways: The compound may interfere with signaling pathways that are dysregulated in cancer, affecting cell growth and survival.

Further in-vitro and in-vivo studies are necessary to elucidate the specific mechanism of action of this compound and to evaluate its efficacy and selectivity against various cancer cell lines.

Caption: Potential mechanisms of action for the antiviral and anticancer activities of this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While preliminary data and the chemical nature of related compounds suggest potential antiviral and anticancer activities, further rigorous investigation is required. Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive screening against a wide range of viruses and cancer cell lines to determine its spectrum of activity and potency (e.g., IC₅₀ values).

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which the compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Assessment of the compound's therapeutic efficacy and safety profile in preclinical animal models.

References

- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.

-

PubChem. 6-Amino-1-methyluracil. [Link]

-

National Center for Biotechnology Information. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(54), 34247-34283. [Link]

-

Human Metabolome Database. Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). [Link]

-

PubChem. 6-amino-5-(N-methylformylamino)-1-methyluracil. [Link]

-

SCIRP. (2015). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 5, 29-47. [Link]

-

Marx, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 746. [Link]

-

National Institute of Standards and Technology. 6-Methyluracil. [Link]

-

Georganics. 6-AMINO-1-METHYLURACIL Safety Data Sheet. [Link]

-

RSC Publishing. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(54), 34247-34283. [Link]

-

National Institute of Standards and Technology. Uracil, 5-amino-6-methyl-. [Link]

-

ResearchGate. The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil³⁴. [Link]

-

Lu, L., et al. (2009). Antiangiogenic and Antitumor Activity of 6-(2-Aminoethyl)Amino-5-Chlorouracil, a Novel Small-Molecule Inhibitor of Thymidine Phosphorylase, in Combination with the Vascular Endothelial Growth Factor-Trap. Clinical Cancer Research, 15(16), 5136-5144. [Link]

-

MDPI. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. [Link]

-

SpectraBase. 6-Methyluracil. [Link]

Sources

- 1. georganics.sk [georganics.sk]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 125092-42-4: this compound [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jppres.com [jppres.com]

An In-depth Technical Guide to 6-Amino-5-propylamino-1-methyluracil: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-propylamino-1-methyluracil, a substituted pyrimidine derivative, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. While the broader family of 5- and 6-aminouracil derivatives is recognized for a wide spectrum of biological activities, including potential anticancer and antiviral properties, detailed public-domain information specifically characterizing this compound remains limited. This guide synthesizes the available information on this compound, places it within the context of related uracil derivatives, and outlines the necessary experimental work to fully elucidate its molecular structure and biological potential.

Introduction: The Therapeutic Potential of Substituted Uracils

Uracil and its derivatives are fundamental components of nucleic acids and, as such, play a crucial role in numerous biological processes.[1] Chemical modifications to the uracil scaffold have led to the development of a wide array of therapeutic agents.[1] The introduction of amino and alkylamino groups at the C5 and C6 positions can significantly influence the molecule's electronic properties, solubility, and ability to interact with biological targets.[1][2] This class of compounds is known to be versatile precursors for the synthesis of various heterocyclic systems with demonstrated antimicrobial, anticancer, and antiviral activities.[1] this compound (Figure 1) is a specific analogue within this promising chemical space.

Molecular Structure and Physicochemical Properties

A comprehensive understanding of a compound's three-dimensional structure and physicochemical properties is paramount for rational drug design and development.

Chemical Identity

The fundamental chemical identifiers for this compound are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 125092-42-4 | [3][4] |

| Molecular Formula | C₈H₁₄N₄O₂ | [3][5] |

| Molecular Weight | 198.22 g/mol | [3] |

| IUPAC Name | 6-amino-1-methyl-5-(propylamino)pyrimidine-2,4(1H,3H)-dione | |

| SMILES | CCCNc1c(N)n(C)c(=O)nc1=O | [3] |

| InChI | InChI=1S/C8H14N4O2/c1-3-4-10-5-6(9)12(2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H2,9,11,13,14) | [3] |

Structural Visualization

The two-dimensional structure of this compound is depicted below.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Synthesis (Hypothetical)

This protocol is a general guideline and would require optimization.

-

Bromination of 6-Amino-1-methyluracil:

-

Dissolve 6-amino-1-methyluracil in a suitable solvent such as glacial acetic acid.

-

Add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Isolate the crude 6-amino-5-bromo-1-methyluracil by filtration or extraction.

-

Purify the intermediate by recrystallization or column chromatography.

-

-

Nucleophilic Substitution with n-Propylamine:

-

Suspend 6-amino-5-bromo-1-methyluracil in a suitable solvent like ethanol or DMF.

-

Add an excess of n-propylamine and a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to scavenge the HBr byproduct.

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported in peer-reviewed literature. However, based on the known activities of related 5,6-disubstituted uracils, several potential applications can be hypothesized.

Potential as an Anticancer Agent

Many uracil derivatives exhibit anticancer properties by interfering with nucleic acid metabolism. [6]It is plausible that this compound could act as an inhibitor of enzymes involved in pyrimidine biosynthesis or as a fraudulent nucleobase that, upon incorporation into DNA or RNA, disrupts their function.

Potential as an Antiviral Agent

The structural similarity of uracil derivatives to natural nucleosides makes them prime candidates for antiviral drug development. [1]They can act as inhibitors of viral polymerases or other enzymes essential for viral replication.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of this compound, a systematic screening process is necessary.

Caption: Experimental workflow for the biological evaluation of this compound.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol provides a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion and Future Perspectives

This compound is a molecule of interest due to its placement within the pharmacologically significant class of substituted uracils. While its specific properties are not yet well-documented in the public domain, this guide provides a framework for its synthesis, characterization, and biological evaluation. Future research efforts should focus on executing the proposed synthetic and experimental protocols to unlock the potential of this compound as a novel therapeutic agent. The elucidation of its molecular structure and mechanism of action will be critical steps in advancing our understanding of its potential role in drug discovery.

References

- Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60.

- Chem-Impex. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil. Retrieved from [A valid, clickable URL to the source will be provided when available].

- Zhi, C., Long, Z., Gambino, J., Xu, W., Brown, N. C., Barnes, M., Butler, M., LaMarr, W., & Wright, G. E. (2003). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry, 46(9), 1599-1608.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20.

- Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

- Chem-Impex. (n.d.). 6-Amino-1-méthyl-5-(propylamino)uracile. Retrieved from [A valid, clickable URL to the source will be provided when available].

- Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.

- LookChem. (n.d.). Cas 125092-42-4, this compound.

- Sigma-Aldrich. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil.

- Google Patents. (1975).

- CymitQuimica. (n.d.). CAS 125092-42-4: this compound.

- Sigma-Aldrich. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil | 125092-42-4.

- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central.

- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

- Sigma-Aldrich. (n.d.). 6-Amino-1-methyl-5-(propylamino)uracil | 125092-42-4.

- PubChem. (n.d.). 6-Amino-1-methyluracil.

- Chem-Impex. (n.d.). 6-Amino-1-methyluracil.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Georganics. (2011). 6-AMINO-1-METHYLURACIL.

- Human Metabolome Database. (n.d.). Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771).

- PubChem. (n.d.). 6-amino-5-(N-methylformylamino)-1-methyluracil.

- Mechanism of formation of 6-amino-5-(N-methylformylamino)-1-methyluracil and 3,7-dimethyluric acid from theobromine in the rat in vitro: involvement of cytochrome P-450 and a cellular thiol. (1990). Xenobiotica, 20(8), 823-33.

- Sigma-Aldrich. (n.d.). 6-Amino-1-methyluracil 97 2434-53-9.

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. htk.tlu.ee [htk.tlu.ee]

- 3. CAS 125092-42-4: this compound [cymitquimica.com]

- 4. 6-Amino-1-methyl-5-(propylamino)uracil | 125092-42-4 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Amino-5-propylamino-1-methyluracil

Foreword for the Research Professional

This document serves as a comprehensive technical guide on the potential mechanism of action of 6-amino-5-propylamino-1-methyluracil. As researchers and drug development professionals, we are often tasked with elucidating the biological pathways of novel chemical entities. The subject of this guide is a synthetic uracil derivative with limited direct research on its specific molecular interactions.[1] Therefore, this guide is structured to provide a thorough understanding of its chemical properties, its place within the broader class of 6-aminouracil derivatives, and to propose scientifically-grounded hypotheses for its mechanism of action. The intent is to not only summarize what is known but to also provide a framework for future research and discovery. We will delve into the causality behind suggested experimental approaches, ensuring that any proposed protocol is a self-validating system for inquiry.

Introduction to this compound: A Molecule of Interest

This compound is a synthetic organic compound belonging to the class of uracil derivatives.[1] Its core structure is a pyrimidine ring, a fundamental component of nucleic acids.[1] The substitutions at various positions on this ring, namely the amino group at position 6, the propylamino group at position 5, and the methyl group at position 1, are expected to significantly influence its chemical properties and biological activity.[1] These modifications can affect its solubility, stability, and its potential interactions with biological targets.[1] While extensive research on this specific molecule is not widely published, its structural characteristics suggest potential applications in pharmaceutical development, particularly as an antiviral or anticancer agent.[2][3]

| Property | Value | Source |

| CAS Number | 125092-42-4 | [1][4][5][6] |

| Molecular Formula | C8H14N4O2 | [1] |

| Molecular Weight | 198.22 g/mol | [5] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 220 °C (decomposes) | [3][4] |

The Chemical Rationale: Why 6-Aminouracil Derivatives are a Focus of Research

The therapeutic potential of 6-aminouracil derivatives stems from their structural similarity to endogenous nucleobases. This allows them to act as mimetics and potentially interfere with nucleic acid metabolism, a cornerstone of their utility as antiviral and anticancer agents.[3][7] The amino group at the 6th position is a key feature that allows these compounds to serve as versatile precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[8]

Enamine-like Reactivity

6-Aminouracils can be considered cyclic enamines. This chemical characteristic makes the C-5 position susceptible to attack by electrophilic reagents. This reactivity is crucial for the synthesis of more complex molecules, including fused heterocyclic systems, which are often pursued in drug discovery.[9]

Hypothesized Mechanisms of Action

Given the limited direct evidence for the mechanism of action of this compound, we can propose several putative mechanisms based on its structural features and the known activities of related compounds.

As a Nucleic Acid Antimetabolite

The most direct hypothesis is that this compound acts as an antimetabolite, interfering with the synthesis or function of nucleic acids.

-

Pathway Interference: As a uracil analog, it could potentially be recognized by enzymes involved in nucleotide biosynthesis. This could lead to the inhibition of enzymes such as thymidylate synthase or DNA/RNA polymerases, thereby disrupting the replication and transcription processes essential for cell proliferation and viral replication.

Caption: Hypothesized mechanism as a nucleic acid antimetabolite.

Precursor to Bioactive Xanthine Derivatives

Research has shown that 6-aminouracil derivatives can serve as precursors for the synthesis of 8-substituted xanthines.[10] Xanthines, such as caffeine and theophylline, are well-known for their antagonism of adenosine receptors. It is plausible that this compound could be metabolized in vivo to a xanthine-like compound or that it serves as a synthetic intermediate for such molecules in a drug development context.

-

Adenosine Receptor Antagonism: If converted to an 8-substituted xanthine, the resulting molecule could block adenosine receptors. These G protein-coupled receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiac function. Antagonism of these receptors has therapeutic applications in various diseases.

Caption: Hypothesized pathway as a precursor to adenosine receptor antagonists.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols are designed to be self-validating and to provide clear, interpretable data.

Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control column with no immobilized ligand should also be prepared.

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line or a virus-infected cell line).

-

Affinity Chromatography: Incubate the cell lysate with both the ligand-immobilized and control columns to allow for binding of target proteins.

-

Elution: Elute the bound proteins from the columns using a high-salt buffer or a pH gradient.

-

Protein Identification: Identify the eluted proteins using tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the ligand-immobilized column with those from the control column to identify specific binding partners.

-

Validation: Validate the identified targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity.

Caption: Workflow for target identification using affinity chromatography.

Cellular Phenotypic Screening

To understand the functional consequences of target engagement, a phenotypic screen can be employed.

Experimental Protocol: High-Content Imaging

-

Cell Culture: Plate cells of interest (e.g., cancer cells, primary neurons) in multi-well plates.

-

Compound Treatment: Treat the cells with a concentration range of this compound.

-

Staining: After a suitable incubation period, fix the cells and stain with a panel of fluorescent dyes to visualize various cellular components and processes (e.g., nuclear morphology, cytoskeletal organization, mitochondrial membrane potential).

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify a wide range of cellular features.

-

Phenotypic Profiling: Compare the phenotypic profile of treated cells to that of vehicle-treated cells and reference compounds with known mechanisms of action.

Concluding Remarks for the Advancing Scientist

While the precise mechanism of action for this compound remains to be fully elucidated, its chemical structure as a 6-aminouracil derivative provides a strong foundation for targeted investigation. The hypothesized roles as a nucleic acid antimetabolite or a precursor to an adenosine receptor antagonist are plausible starting points for research. The experimental workflows outlined in this guide offer a robust framework for identifying its molecular targets and characterizing its cellular effects. Through systematic and rigorous investigation, the therapeutic potential of this and related compounds can be fully realized.

References

-

6-Amino-1-méthyl-5-(propylamino)uracile - Chem-Impex. [Link]

-

6-Amino-1-methyl-5-(propylamino)uracil - Chem-Impex. [Link]

-

6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771) - Human Metabolome Database. [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. [Link]

-

6-Amino-1-methyluracil - Chem-Impex. [Link]

-

6-Amino-1-methyluracil | C5H7N3O2 | CID 75520 - PubChem. [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed Central. [Link]

-

6-AMINO-1-METHYLURACIL | Georganics. [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H - Juniper Publishers. [Link]

Sources

- 1. CAS 125092-42-4: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 125092-42-4 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 6-Amino-1-methyl-5-(propylamino)uracil | 125092-42-4 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 6-Amino-5-propylamino-1-methyluracil

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy for Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Uracil Analogue

6-Amino-5-propylamino-1-methyluracil is a synthetic uracil derivative that holds significant promise in the landscape of modern pharmacology.[1][2] As a member of the diverse family of uracil-based compounds, it is positioned at the intersection of established therapeutic success and novel drug discovery. Uracil and its derivatives have long been recognized for their wide-ranging biological activities, including critical roles in anticancer and antiviral therapies.[3] The structural modifications inherent to this compound, specifically the amino and propylamino substitutions at the C5 and C6 positions of the pyrimidine ring, suggest a nuanced pharmacological profile with the potential for enhanced selectivity and bioavailability.[2]

This technical guide provides a comprehensive exploration of the predicated biological activities of this compound. Drawing upon evidence from analogous 6-aminouracil derivatives and the well-established mechanisms of phosphodiesterase inhibition, we will delve into its potential as a diuretic, an inhibitor of platelet aggregation, and a bronchodilator. This document is designed to equip researchers and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to rigorously evaluate the therapeutic utility of this promising compound.

Core Postulate: A Potent and Selective Phosphodiesterase Inhibitor

The central hypothesis underpinning the multifaceted biological activities of this compound is its function as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[4] Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cyclic guanosine monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in a vast array of cellular signaling pathways. Inhibition of cAMP-PDE leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, resulting in diverse physiological responses. The specific isoform(s) of PDE inhibited by a compound dictates its pharmacological effects. Based on the activities of structurally related 6-aminouracil derivatives, it is anticipated that this compound will exhibit a strong inhibitory action against cAMP-PDE.[4]

Figure 1: Postulated mechanism of action for this compound.

I. Diuretic Activity: A Novel Approach to Fluid Homeostasis

The potential of this compound as a diuretic agent is a compelling area of investigation.[4] Unlike traditional diuretics that often target ion channels and transporters directly, a PDE inhibitor-based mechanism offers a more nuanced approach to modulating renal function.

A. Mechanistic Underpinnings of PDE Inhibition in Diuresis

In the renal tubules, cAMP plays a crucial role in regulating water and electrolyte reabsorption. Inhibition of cAMP-PDE in renal cells is expected to increase intracellular cAMP levels, leading to a cascade of events that culminates in diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion). This is primarily achieved through the PKA-mediated phosphorylation of key transport proteins, which ultimately reduces the reabsorption of sodium and water. Studies have shown that increased renal cAMP-PDE activity can contribute to sodium retention in certain pathological states, and inhibitors of cAMP-PDE can effectively reverse this, promoting sodium and water excretion.

B. Experimental Protocol for In Vivo Evaluation of Diuretic Activity

The following protocol, adapted from established methods for screening diuretic agents, provides a robust framework for assessing the diuretic potential of this compound in a preclinical setting.[5][6]

Objective: To determine the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.

Materials:

-

Male Wistar rats (150-200 g)

-

Metabolic cages

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Positive control: Furosemide (10 mg/kg)

-

Test compound: this compound (various doses)

-

Flame photometer

-

Urine analysis equipment (for pH and volume measurement)

Procedure:

-

Animal Acclimatization: House rats in standard conditions for at least one week prior to the experiment.

-

Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying.

-

Hydration: Administer a priming dose of normal saline (0.9% NaCl) at 15 mL/kg body weight orally to all animals to ensure a baseline level of hydration.

-

Grouping and Dosing: Divide the rats into the following groups (n=6 per group):

-

Group 1: Vehicle control

-

Group 2: Positive control (Furosemide)

-

Groups 3-5: Test compound at low, medium, and high doses.

-

-

Urine Collection: Immediately after dosing, place individual rats in metabolic cages designed to separate urine and feces. Collect urine at 1, 2, 4, 6, and 24-hour intervals.

-

Data Collection:

-

Measure the total volume of urine for each collection period.

-

Analyze urine samples for sodium and potassium concentrations using a flame photometer.

-

Measure the pH of the collected urine.

-

-

Data Analysis: Calculate the diuretic action, natriuretic activity, and kaliuretic activity for each group. Statistical significance can be determined using ANOVA followed by a post-hoc test.

Figure 2: Workflow for in vivo evaluation of diuretic activity.

Table 1: Expected Data Summary for Diuretic Activity Assay

| Group | Dose (mg/kg) | Urine Volume (mL/24h) | Sodium Excretion (mmol/24h) | Potassium Excretion (mmol/24h) |

| Vehicle Control | - | Baseline | Baseline | Baseline |

| Furosemide | 10 | Increased | Significantly Increased | Increased |

| Test Compound (Low) | X | To be determined | To be determined | To be determined |

| Test Compound (Mid) | Y | To be determined | To be determined | To be determined |

| Test Compound (High) | Z | To be determined | To be determined | To be determined |

II. Platelet Aggregation Inhibition: A Potential Antithrombotic Agent

The inhibition of platelet aggregation is another significant therapeutic avenue for this compound, as suggested by the activity of related compounds.[4] This positions the molecule as a potential candidate for the prevention and treatment of thrombotic diseases.

A. The Role of cAMP in Platelet Function

cAMP is a potent inhibitor of platelet activation and aggregation.[3] It acts by preventing the increase in intracellular calcium concentrations that is essential for platelet shape change, granule release, and the conformational activation of the fibrinogen receptor (glycoprotein IIb/IIIa). By inhibiting cAMP-PDE, this compound would be expected to elevate intra-platelet cAMP levels, thereby dampening their response to various agonists such as adenosine diphosphate (ADP), collagen, and thrombin.[3][4]

B. Experimental Protocol for In Vitro Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and is an ideal method to evaluate the anti-platelet effects of this compound.[7][8]

Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free donors

-

3.2% sodium citrate anticoagulant

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

ADP (agonist)

-

Test compound: this compound (various concentrations)

-

Light Transmission Aggregometer

Procedure:

-

Blood Collection and PRP Preparation: Collect whole blood into tubes containing sodium citrate. Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Pipette a known volume of PRP into a cuvette with a stir bar and incubate at 37°C.

-

Add the test compound or vehicle and incubate for a short period (e.g., 2 minutes).

-

Induce aggregation by adding a submaximal concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).

Sources

- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Anti-platelet therapy: phosphodiesterase inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Phosphodiesterases in Anti-platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. youtube.com [youtube.com]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

An In-depth Technical Guide to the Synthesis of 6-Amino-5-propylamino-1-methyluracil

This guide provides a comprehensive, technically detailed exploration of a robust and logical synthetic pathway for 6-amino-5-propylamino-1-methyluracil. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies. Every protocol is presented as a self-validating system, grounded in established chemical transformations and supported by authoritative references.

Introduction and Strategic Overview

This compound is a substituted diaminouracil derivative. The uracil scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic introduction of substituents at the C5 and C6 positions of the uracil ring is a common approach to modulate the pharmacological properties of these compounds.

The synthesis pathway detailed herein is a multi-step process commencing with the commercially available and structurally simpler precursor, 6-amino-1-methyluracil. The core of this strategy revolves around the functionalization of the C5 position, a site that is readily activated for electrophilic substitution. The overall synthetic approach can be visualized as a three-stage process:

-

Activation of the C5 Position: Introduction of a nitroso group at the C5 position of 6-amino-1-methyluracil. This is a critical activating step, paving the way for the subsequent introduction of the second amino functionality.

-

Formation of the Key Diamino Intermediate: Reduction of the C5-nitroso group to an amino group, yielding the pivotal intermediate, 5,6-diamino-1-methyluracil.

-

Introduction of the Propylamino Moiety: Selective N-alkylation of the C5-amino group via reductive amination with propionaldehyde to furnish the target molecule.

This strategic pathway is advantageous due to the accessibility of the starting materials, the high yields typically associated with each step, and the well-established nature of the chemical transformations involved.

Visualization of the Synthetic Pathway

Caption: Overall synthetic route to this compound.

Stage 1: Nitrosation of 6-Amino-1-methyluracil

The initial step in this synthesis is the activation of the C5 position of the pyrimidine ring. The C5 position of 6-aminouracil and its derivatives is electron-rich due to the electron-donating effect of the amino group at C6 and the ring nitrogens, making it susceptible to electrophilic attack. Nitrosation, using nitrous acid (HONO) generated in situ from sodium nitrite and a mineral acid, is a classic and highly effective method for this purpose.[1]

Experimental Protocol: Synthesis of 6-Amino-1-methyl-5-nitrosouracil

Materials:

-

6-Amino-1-methyluracil

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 6-amino-1-methyluracil (1.0 eq) in distilled water.

-

Cool the suspension to 0-5 °C using an ice-water bath.

-

Slowly add concentrated hydrochloric acid (approx. 2.0 eq) to the stirred suspension, maintaining the temperature below 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C. A brightly colored precipitate will form.

-

Continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Dry the product, 6-amino-1-methyl-5-nitrosouracil, under vacuum to a constant weight. The product is typically a brightly colored solid.[2]

Trustworthiness of the Protocol: This nitrosation reaction is a well-established and high-yielding procedure for 6-aminouracil derivatives.[1] The formation of a distinctively colored precipitate provides a clear visual indication of product formation. The purity of the product can be readily assessed by melting point determination and spectroscopic methods such as NMR and IR.

Stage 2: Reduction of the Nitroso Group to Form 5,6-Diamino-1-methyluracil

The second stage involves the reduction of the nitroso group at the C5 position to a primary amino group. This transformation is crucial as it generates the key intermediate, 5,6-diamino-1-methyluracil, which possesses the necessary nucleophilic center for the subsequent introduction of the propylamino group. A common and effective reducing agent for this purpose is sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite.[3][4] Catalytic hydrogenation is another viable method.[5]

Experimental Protocol: Synthesis of 5,6-Diamino-1-methyluracil

Materials:

-

6-Amino-1-methyl-5-nitrosouracil

-

Sodium Dithionite (Na₂S₂O₄)

-

Ammonium Hydroxide solution (optional, for pH adjustment)

-

Distilled Water

Procedure:

-

Suspend the 6-amino-1-methyl-5-nitrosouracil (1.0 eq) in distilled water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the suspension to 50-60 °C with stirring. The colored suspension will be visible.

-

Gradually add solid sodium dithionite (typically 2-3 eq) in portions to the heated suspension. The color of the reaction mixture will change as the nitroso group is reduced.

-

After the addition of sodium dithionite is complete, continue to heat and stir the mixture for an additional 30-60 minutes to ensure complete reduction. The disappearance of the colored starting material indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

-

Collect the solid 5,6-diamino-1-methyluracil by vacuum filtration.

-

Wash the filter cake with cold distilled water and then with a small amount of cold ethanol or acetone to facilitate drying.

-

Dry the product under vacuum to a constant weight.

Expertise and Experience Insights: The reduction with sodium dithionite is often preferred in a laboratory setting due to its convenience and the avoidance of specialized hydrogenation equipment. The reaction progress is easily monitored by the color change from the brightly colored nitroso compound to a lighter-colored diamino product.

Stage 3: Reductive Amination to Yield this compound

The final stage of the synthesis introduces the propylamino group at the C5 position. Reductive amination is an excellent method for this transformation. It involves the reaction of the primary amino group at C5 of 5,6-diamino-1-methyluracil with propionaldehyde to form an intermediate Schiff base (imine). This imine is then reduced in situ to the desired secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][6]

Experimental Protocol: Synthesis of this compound

Materials:

-

5,6-Diamino-1-methyluracil

-

Propionaldehyde

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic Acid (glacial)

Procedure:

-

Dissolve or suspend 5,6-diamino-1-methyluracil (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add propionaldehyde (1.1-1.5 eq) to the mixture.

-

Add a catalytic amount of glacial acetic acid to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

-

In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a small amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture. Gas evolution (hydrogen) may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

The aqueous residue can be extracted with a suitable organic solvent such as ethyl acetate.

-

The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: Sodium cyanoborohydride is a preferred reducing agent for reductive aminations because it is mild enough to selectively reduce the iminium ion in the presence of the aldehyde. The addition of acetic acid catalyzes the formation of the iminium ion, which is the species that is actually reduced.

Data Summary

| Compound Name | Starting Material | Reagents | Typical Yield (%) |

| 6-Amino-1-methyl-5-nitrosouracil | 6-Amino-1-methyluracil | NaNO₂, HCl | >90 |

| 5,6-Diamino-1-methyluracil | 6-Amino-1-methyl-5-nitrosouracil | Na₂S₂O₄ | 80-90 |

| This compound | 5,6-Diamino-1-methyluracil | Propionaldehyde, NaBH₃CN | 60-80 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By starting with readily available 6-amino-1-methyluracil and employing a series of well-understood and high-yielding reactions—nitrosation, reduction, and reductive amination—the target molecule can be synthesized in a logical and reproducible manner. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this and structurally related compounds for further investigation.

References

-

El-Sabbagh, O. I., et al. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(65), 39655-39685. [Link]

-

Fast, E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 83. [Link]

-

Shaker, Y. M. (2000). 6-Aminouracils as precursors for the syntheses of fused di-and tricyclic pyrimidines. ARKIVOC, 1(5), 658-668. [Link]

-

Sherman, W. R., & Taylor, E. C., Jr. (1963). Diaminouracil Hydrochloride. Organic Syntheses, 43, 27. [Link]

- Lonza AG. (1979). NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL.

-

Georganics. 6-Amino-1-methyl-5-nitrosouracil - High purity. Retrieved from [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Amino-1-methyl-5-nitrosouracil - High purity | EN [georganics.sk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

Unlocking the Antiviral Potential of 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL: A Technical Guide for Virological Research

Abstract

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Uracil and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antiviral effects against a range of DNA and RNA viruses.[1][2] This technical guide delves into the potential virological applications of a specific, yet under-explored molecule: 6-AMINO-5-PROPYLAMINO-1-METHYLURACIL. While direct experimental data on this compound remains limited, this document, grounded in the established pharmacology of structurally related 5- and 6-substituted aminouracils, aims to provide a comprehensive framework for researchers and drug development professionals to investigate its antiviral potential. We will explore its likely mechanisms of action, propose potential viral targets, and provide detailed, field-proven experimental protocols for its synthesis and virological evaluation.

Introduction: The Promise of Substituted Uracils in Virology

Uracil, a fundamental component of ribonucleic acid (RNA), has long been a scaffold for the development of therapeutic agents.[1] Modifications to the uracil ring, particularly at the C5 and C6 positions, have yielded a plethora of derivatives with significant biological activities.[1] The introduction of amino and alkylamino groups at these positions has been shown to be particularly fruitful in the quest for novel antiviral compounds.[1] These substitutions can modulate the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, enabling it to interact with viral enzymes and disrupt the viral life cycle.

This compound is a synthetic organic compound featuring a uracil core with an amino group at the C6 position and a propylamino substituent at the C5 position.[3] The presence of these functional groups suggests the potential for specific interactions with biological targets, making it a person of interest in medicinal chemistry and antiviral drug discovery.[3]

Postulated Mechanism of Action: A Non-Nucleoside Inhibitor of Viral Polymerases

Based on the extensive research into the antiviral mechanisms of substituted uracils, it is highly probable that this compound functions as a non-nucleoside inhibitor (NNI) of viral polymerases. NNIs are a crucial class of antiviral drugs that bind to allosteric sites on viral enzymes, inducing conformational changes that impair their catalytic activity.[4][5] This mode of action is distinct from that of nucleoside analogs, which act as chain terminators after being incorporated into the growing nucleic acid strand.

Potential Viral Targets

The structural features of this compound suggest two primary classes of viral enzymes as potential targets:

-

Reverse Transcriptases (RTs) of Retroviruses: Many uracil derivatives have demonstrated potent inhibitory activity against the reverse transcriptase of retroviruses like Human Immunodeficiency Virus (HIV). These NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) bind to a hydrophobic pocket near the active site of the enzyme, disrupting its function.[4][5] It is plausible that this compound could adopt a conformation that allows it to bind to this allosteric site.

-

DNA Polymerases of DNA Viruses: Herpesviruses, such as Herpes Simplex Virus (HSV), are another major family of viruses that are susceptible to non-nucleoside inhibitors targeting their DNA polymerases.[4][5][6] These inhibitors can stall the replication of the viral genome by binding to the polymerase and preventing the incorporation of deoxynucleotides.[6] The uracil scaffold of the topic compound could serve as a recognition element for the viral DNA polymerase.

-

RNA-Dependent RNA Polymerases (RdRps) of RNA Viruses: Some non-nucleoside inhibitors have also been found to target the RdRp of RNA viruses, such as the influenza virus.[7][8][9] These enzymes are essential for the replication and transcription of the viral RNA genome.

The following diagram illustrates the proposed general mechanism of action for this compound as a non-nucleoside inhibitor of a viral polymerase.

Caption: Proposed mechanism of action for this compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is unavailable, we can draw inferences from studies on related 5- and 6-substituted uracil derivatives.[10][11]

-

The 6-Amino Group: The amino group at the C6 position is a common feature in many biologically active uracil derivatives and is often crucial for their interaction with target enzymes.[1] It can act as both a hydrogen bond donor and acceptor, facilitating binding to the active or allosteric sites of viral polymerases.

-

The 5-Propylamino Group: The nature of the substituent at the C5 position significantly influences antiviral activity. The propylamino group in the topic compound provides a combination of hydrophobicity and hydrogen bonding capability. The length and branching of the alkyl chain at this position can affect the potency and selectivity of the compound.

-

The 1-Methyl Group: The methyl group at the N1 position likely enhances the lipophilicity of the molecule, which can improve its cell permeability and bioavailability.

Experimental Protocols for Virological Evaluation

A systematic evaluation of the antiviral potential of this compound requires a series of well-defined in vitro assays. The following protocols provide a robust framework for this investigation.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 6-amino-5-carboxamidouracils.[12] A potential starting material would be a 5,6-diaminouracil derivative.

Note: The following is a generalized synthetic scheme and may require optimization.

Caption: A potential synthetic pathway for this compound.

In Vitro Antiviral Activity Assays

The primary goal of these assays is to determine the concentration of the compound required to inhibit viral replication by 50% (EC50).

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cell line to ensure that any observed antiviral effect is not due to cell death.[13][14][15][16][17]

Protocol: MTT Assay

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for HSV, MT-4 cells for HIV) at a density of 1 x 10^4 cells/well and incubate overnight.[15][17]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours.[15]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

This assay measures the ability of the compound to reduce the number of viral plaques.[18][19][20][21][22]

Protocol:

-

Cell Monolayer: Seed a 6-well or 12-well plate with host cells to form a confluent monolayer.[19][20]

-

Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units, PFU).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the compound and a gelling agent (e.g., carboxymethylcellulose).[18]

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Staining: Fix the cells with methanol and stain with crystal violet to visualize the plaques.[21]

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: Calculate the EC50 value as the concentration of the compound that reduces the plaque number by 50% compared to the virus control.

This is a cell-free assay to directly measure the inhibitory effect of the compound on the activity of reverse transcriptase.[23][24][25][26]

Protocol: Colorimetric RT Assay

-

Reaction Setup: In a microplate, combine a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (including biotin-dUTP and DIG-dUTP), and various concentrations of this compound.[25]

-

Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 reverse transcriptase.[23]

-

Incubation: Incubate the plate at 37°C for 1 hour.[23]

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.

-

Add an anti-digoxigenin-peroxidase (POD) antibody conjugate.

-

Add a peroxidase substrate (e.g., ABTS) and measure the absorbance.[25]

-

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the compound concentration.

Data Presentation and Interpretation

The results of the antiviral and cytotoxicity assays should be summarized in a table for easy comparison.

| Parameter | Value (µM) |

| EC50 (Virus A) | To be determined |

| EC50 (Virus B) | To be determined |

| CC50 (Host Cell Line) | To be determined |

| Selectivity Index (SI = CC50/EC50) | To be calculated |

A high Selectivity Index (SI) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Conclusion and Future Directions

While direct experimental evidence for the antiviral activity of this compound is currently lacking, the wealth of data on structurally related 5- and 6-substituted aminouracils provides a strong rationale for its investigation as a potential antiviral agent. Its chemical structure suggests a likely mechanism of action as a non-nucleoside inhibitor of viral polymerases, with potential activity against a range of DNA and RNA viruses.

The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to:

-

Synthesize and characterize this compound.

-

Evaluate its in vitro efficacy against a panel of clinically relevant viruses.

-

Determine its cytotoxicity and therapeutic window.

-

Elucidate its precise mechanism of action through enzymatic assays.

Further research into this and related compounds could lead to the development of novel and effective antiviral therapies, addressing the urgent global need for new treatments for viral infections.

References

-

Bio-protocol. (n.d.). 2.7. Plaque reduction assay. Retrieved from [Link]

-

PubMed. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase. Retrieved from [Link]

-

JoVE. (2025). Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Broad-spectrum non-nucleoside inhibitors of human herpesviruses. Retrieved from [Link]

-

PubMed. (2002). Non-nucleoside inhibitors of herpesviruses. Retrieved from [Link]

-

Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

-

MDPI. (n.d.). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Retrieved from [Link]

-

OSTI.GOV. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase (Journal Article). Retrieved from [Link]

-

Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

-

Semantic Scholar. (2021). Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. Retrieved from [Link]

-

PubMed Central. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Retrieved from [Link]

-

JoVE. (2021). Plaquing of Herpes Simplex Viruses. Retrieved from [Link]

-

PubMed. (n.d.). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Retrieved from [Link]

-

National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

Frontiers. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Retrieved from [Link]

-

Frontiers. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Retrieved from [Link]

-

PubMed Central. (n.d.). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. Retrieved from [Link]

-

ACS Publications. (2020). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions | ACS Infectious Diseases. Retrieved from [Link]

-

PubMed Central. (n.d.). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of (E)-5-(2-bromovinyl)uracil and related pyrimidine nucleosides as antiviral agents for herpes viruses. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Retrieved from [Link]

-

PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

-

MDPI. (n.d.). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. Retrieved from [Link]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

ResearchGate. (2025). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

PubMed. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Retrieved from [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 125092-42-4: this compound [cymitquimica.com]

- 4. Broad-spectrum non-nucleoside inhibitors of human herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-nucleoside inhibitors of herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural understanding of non-nucleoside inhibition in an elongating herpesvirus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships of (E)-5-(2-bromovinyl)uracil and related pyrimidine nucleosides as antiviral agents for herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.7. Plaque reduction assay [bio-protocol.org]

- 19. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 20. Plaquing of Herpes Simplex Viruses [jove.com]

- 21. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 22. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

The Potential Role of 6-Amino-5-propylamino-1-methyluracil in Oncology: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and potential mechanistic pathways of 6-amino-5-propylamino-1-methyluracil, a novel uracil derivative, in the context of cancer research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new oncology therapeutics. While direct research on this specific compound is not yet prevalent in published literature, this guide synthesizes knowledge from closely related 6-aminouracil analogs to provide a robust framework for its investigation as a potential anticancer agent.

Introduction: The Therapeutic Promise of Uracil Analogs